

# Technical Guide: NC-1300-B, a Benzimidazole-Derived Proton Pump Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NC-1300-B

Cat. No.: B1219682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **NC-1300-B**, a benzimidazole derivative investigated for its potent proton pump inhibitory activity. The information compiled herein is intended to support research and development efforts in the field of gastric acid-related disorders.

## Chemical Identity and Structure

**NC-1300-B** is a specific derivative of the parent compound NC-1300, which is identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole.[1][2] **NC-1300-B** is chemically designated as N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline.[3]

Chemical Structure:

- IUPAC Name: N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline[3]
- CAS Number: 104340-52-5[3]
- Molecular Formula: C<sub>17</sub>H<sub>19</sub>N<sub>3</sub>OS[3]
- Molecular Weight: 313.42 g/mol [3]
- SMILES Code: O=S(CC1=CC=CC=C1N(C)C)C2=NC3=CC=C(C)C=C3N2[3]

- InChI Key: NEGXXYIOWVTFAE-UHFFFAOYSA-N[3]

## Mechanism of Action

**NC-1300-B** functions as a proton pump inhibitor, directly targeting the H<sup>+</sup>, K<sup>+</sup>-ATPase in the gastric mucosa.[4][5] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this proton pump, **NC-1300-B** effectively reduces the secretion of gastric acid.[4] The inhibitory effect of **NC-1300-B** is concentration-dependent.[4]

The following diagram illustrates the simplified signaling pathway of gastric acid secretion and the point of intervention for **NC-1300-B**.



[Click to download full resolution via product page](#)

Caption: Mechanism of H<sup>+</sup>, K<sup>+</sup>-ATPase inhibition by **NC-1300-B**.

## Pharmacological Effects

**NC-1300-B** has demonstrated significant antisecretory and cytoprotective activities.[1] Studies have shown that it can potently inhibit basal gastric acid secretion and protect the gastric mucosa from damage induced by various agents.[2][4] The effects of **NC-1300-B** on gastric secretion and lesion formation are comparable to those of omeprazole, a well-established proton pump inhibitor, although **NC-1300-B** may have a longer duration of action.[4]

## Quantitative Data

The following tables summarize the key quantitative data reported for **NC-1300-B**.

Table 1: In Vitro  $\text{H}^+$ ,  $\text{K}^+$ -ATPase Inhibition

| pH  | IC <sub>50</sub> (M)   |
|-----|------------------------|
| 6.0 | $4.4 \times 10^{-6}$ M |
| 7.4 | $3.1 \times 10^{-5}$ M |

Data from a study on hog gastric  $\text{H}^+$ ,  $\text{K}^+$ -ATPase.[\[4\]](#)

Table 2: In Vivo Efficacy in Rats

| Parameter                | Administration Route | ED <sub>50</sub> (mg/kg) |
|--------------------------|----------------------|--------------------------|
| Gastric Acid Secretion   | Oral                 | 11.5                     |
| Gastric Acid Secretion   | Intraperitoneal      | 11.0                     |
| Gastric Lesion Formation | Oral                 | 13.3                     |
| Gastric Lesion Formation | Intraperitoneal      | 23.0                     |

Data from studies on pylorus-ligated rats and HCl-ethanol induced gastric lesions.[\[4\]](#)

## Experimental Protocols

The following are summaries of the methodologies used in key experiments to determine the efficacy of **NC-1300-B**.

### $\text{H}^+$ , $\text{K}^+$ -ATPase Activity Assay

- Enzyme Source: Hog gastric mucosa.

- Methodology: The inhibitory effect of **NC-1300-B** on H<sup>+</sup>, K<sup>+</sup>-ATPase activity was measured in a concentration-dependent manner at pH 6.0 and 7.4.[4]
- Data Analysis: The concentration that inhibited the enzyme activity by 50% (IC<sub>50</sub>) was calculated.[4]

## Gastric Acid Secretion in Pylorus-Ligated Rats

- Animal Model: Male rats.
- Procedure: **NC-1300-B** was administered orally or intraperitoneally 0.5 hours before ligation of the pylorus.[4] Gastric juice was collected, and the acid output was measured.
- Data Analysis: The dose that inhibited acid output by 50% (ED<sub>50</sub>) was determined.[4]

## HCl-Ethanol-Induced Gastric Lesion Model

- Animal Model: Male rats.
- Procedure: **NC-1300-B** was administered orally or intraperitoneally 0.5 hours before the administration of HCl-ethanol to induce gastric mucosal damage.[4] The extent of gastric lesions was then assessed.
- Data Analysis: The dose that inhibited lesion formation by 50% (ED<sub>50</sub>) was calculated.[4]

The following workflow diagram illustrates the general procedure for evaluating the *in vivo* efficacy of **NC-1300-B**.



[Click to download full resolution via product page](#)

Caption: General workflow for in vivo evaluation of **NC-1300-B**.

## Stability

NC-1300 is noted to be labile at acidic pH, degrading into products including NC-1300-sulfide. [1] However, even after treatment at a low pH, the compound and its degradation products retain pharmacological effects.[1]

## Conclusion

**NC-1300-B** is a potent proton pump inhibitor with significant antisecretory and gastroprotective effects demonstrated in preclinical models. Its efficacy is comparable to that of omeprazole, with a potentially longer duration of action. The data presented in this guide provide a foundation for further research and development of **NC-1300-B** as a potential therapeutic agent for gastric acid-related disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of NC-1300 and its degradation products on gastric secretion and HCl.ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological analysis of 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole (NC-1300), a new proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Effects of NC-1300-B, a new benzimidazole derivative, on hog gastric H<sup>+</sup>, K<sup>+</sup>-ATPase, gastric acid secretion and HCl.ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NC-1300-B | ATPase | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Technical Guide: NC-1300-B, a Benzimidazole-Derived Proton Pump Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219682#what-is-the-chemical-structure-of-nc-1300-b>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)